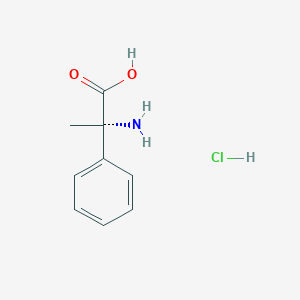
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a piperazine ring, which is a common feature in many pharmaceuticals , and a quinazoline group, which is a type of nitrogen-containing heterocycle often found in various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups. Unfortunately, without more specific information, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, which is common for six-membered rings. The quinazoline group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions at the nitrogen atoms, while the carbonyl groups could potentially be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Applications
One notable study on temafloxacin hydrochloride, a compound within the same broad class as the compound , highlights its potential as a broad-spectrum antimicrobial agent. This research points to the significance of such compounds in the development of new antibacterial therapies (Chu et al., 1991).
Further investigations into quinolone derivatives have elucidated their structure-activity relationships, revealing specific substitutions that enhance antibacterial potency. Such findings are crucial for designing more effective antibacterial agents, as demonstrated by research into 5-substituted 6,8-difluoroquinolones, including sparfloxacin (Miyamoto et al., 1990).
Antiviral Research
Research into 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives reveals their potential antiviral properties. These compounds have been characterized for their activity against avian paramyxo virus, indicating the scope for developing novel antiviral drugs (Selvakumar et al., 2018).
Receptor Antagonist Potential
The synthesis and pharmacological assessment of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists present a compelling example of the therapeutic applications of such compounds. These derivatives have shown promising hypotensive activity in normotensive cats, suggesting their potential in managing hypertension (Abou-Seri et al., 2011).
Safety and Hazards
Propriétés
Numéro CAS |
946253-00-5 |
|---|---|
Nom du produit |
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Formule moléculaire |
C24H26N4O4S |
Poids moléculaire |
466.56 |
Nom IUPAC |
methyl 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-15-4-5-16(2)20(12-15)26-8-10-27(11-9-26)21(29)14-28-22(30)18-7-6-17(23(31)32-3)13-19(18)25-24(28)33/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,33) |
Clé InChI |
PJQCEGBJGIWTQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)
![N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2714711.png)
![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)


![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)
![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)
![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)